ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an ethoxy group, two methyl groups, and a carboxylate ester attached to the indole core. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The specific synthetic route for this compound may include:
Formation of the Indole Core: Starting with a suitable precursor, such as 2-ethoxy-1,2-dimethylbenzene, which undergoes cyclization with phenylhydrazine in the presence of an acid catalyst.
Esterification: The resulting indole intermediate is then esterified with ethyl chloroformate to introduce the carboxylate ester group.
Chemical Reactions Analysis
Ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: Indole derivatives are explored for their potential as anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound can be used in studies investigating the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Material Science: Indole derivatives are also used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. Indole derivatives often exert their effects by binding to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Ethyl 5-ethoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
ethyl 5-ethoxy-1,2-dimethylbenzo[g]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-5-22-16-11-15-17(19(21)23-6-2)12(3)20(4)18(15)14-10-8-7-9-13(14)16/h7-11H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCDECCQYMNNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=CC=CC=C31)N(C(=C2C(=O)OCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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